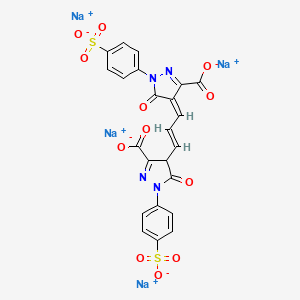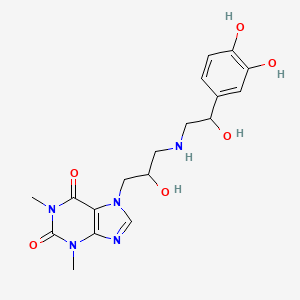![molecular formula C21H30O5 B13801355 Hydrocortisone-[1,2,6,7-3H(N)]](/img/structure/B13801355.png)
Hydrocortisone-[1,2,6,7-3H(N)]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrocortisone-[1,2,6,7-3H(N)] is a radiolabeled form of hydrocortisone, a glucocorticoid hormone produced by the adrenal cortex. This compound is labeled with tritium (3H), a radioactive isotope of hydrogen, which allows it to be used in various scientific research applications, particularly in the study of steroid metabolism and receptor binding .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hydrocortisone-[1,2,6,7-3H(N)] involves the incorporation of tritium into the hydrocortisone molecule. This is typically achieved through catalytic hydrogenation using tritium gas. The reaction conditions must be carefully controlled to ensure the selective incorporation of tritium at the desired positions on the hydrocortisone molecule .
Industrial Production Methods
Industrial production of hydrocortisone-[1,2,6,7-3H(N)] follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle tritium gas safely and efficiently. The final product is purified to achieve high radiochemical purity, typically greater than 95% .
Chemical Reactions Analysis
Types of Reactions
Hydrocortisone-[1,2,6,7-3H(N)] undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the hydrocortisone molecule can be oxidized to form ketones.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The tritium atoms can be replaced by other substituents under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used to replace tritium atoms, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of hydrocortisone-[1,2,6,7-3H(N)] can yield prednisolone, while reduction can produce tetrahydrocortisone .
Scientific Research Applications
Hydrocortisone-[1,2,6,7-3H(N)] is widely used in scientific research due to its radiolabeled nature. Some key applications include:
Chemistry: Used to study the metabolic pathways of steroids and the mechanisms of steroid synthesis.
Biology: Employed in receptor binding studies to understand the interaction of hydrocortisone with glucocorticoid receptors.
Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of hydrocortisone in the body.
Industry: Applied in the development of new steroid-based drugs and in quality control processes .
Mechanism of Action
Hydrocortisone-[1,2,6,7-3H(N)] exerts its effects by binding to the glucocorticoid receptor in the cytoplasm. The receptor-ligand complex then translocates to the nucleus, where it binds to glucocorticoid response elements in the promoter regions of target genes. This binding regulates the transcription of genes involved in inflammatory and immune responses .
Comparison with Similar Compounds
Hydrocortisone-[1,2,6,7-3H(N)] is unique due to its radiolabeled nature, which allows for precise tracking and study in various research applications. Similar compounds include:
Hydrocortisone: The non-radiolabeled form, commonly used in clinical settings.
Prednisolone: A synthetic glucocorticoid with similar anti-inflammatory properties.
Dexamethasone: Another synthetic glucocorticoid, more potent than hydrocortisone .
These compounds share similar mechanisms of action but differ in their potency, duration of action, and specific applications.
Properties
Molecular Formula |
C21H30O5 |
|---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,1,2,2,6,6,7,7-octatritio-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-16,18,22,24,26H,3-8,10-11H2,1-2H3/t14-,15-,16-,18+,19-,20-,21-/m0/s1/i3T2,4T2,5T2,7T2 |
InChI Key |
JYGXADMDTFJGBT-JTUIIUSKSA-N |
Isomeric SMILES |
[3H]C1([C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@H]2[C@@]4(C(=CC(=O)C(C4([3H])[3H])([3H])[3H])C1([3H])[3H])C)O)C)(C(=O)CO)O)[3H] |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



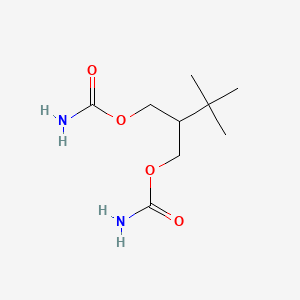
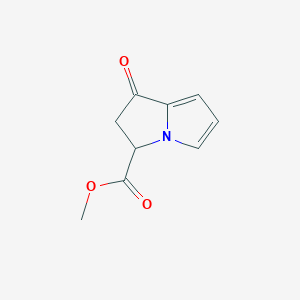
![5-[[[[3-(5-Bromo-2-methoxyphenyl)-1-oxo-2-propenyl]amino]thioxomethyl]amino]-2-chloro-benzoic acid](/img/structure/B13801290.png)
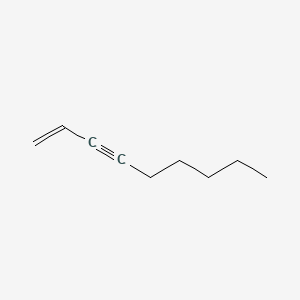
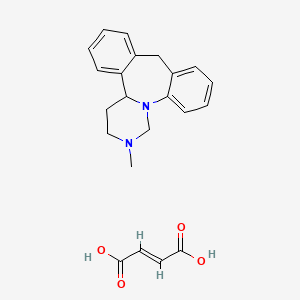

![2-[(3-nitrophenyl)carbamothioylsulfanyl]acetic acid](/img/structure/B13801314.png)
![(S)-4-(Methylamino)-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol](/img/structure/B13801315.png)
![Triethyl[2-(ethylphenylamino)ethyl]ammonium chloride](/img/structure/B13801316.png)
